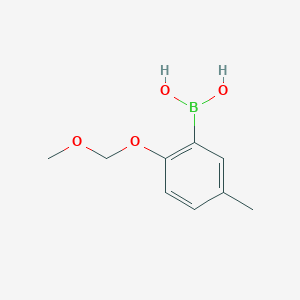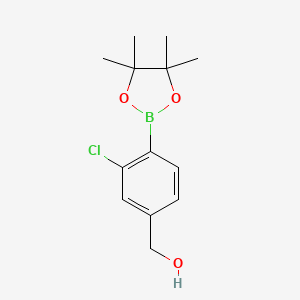
(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This can include studying properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
-
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry
- Application : This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
- Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Typically, this involves mixing the reagent with the substrate in a suitable solvent and allowing the reaction to proceed under controlled conditions .
- Results : The result is the formation of useful glycosyl donors and ligands .
-
Derivatization of Lignin Samples for 31 P NMR Analysis
- Field : Analytical Chemistry
- Application : This compound is used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .
- Method : The lignin sample is treated with the reagent, resulting in the formation of phosphite esters. These can then be analyzed using 31 P NMR to gain insights into the structure and composition of the lignin .
- Results : The results provide valuable information about the structure and composition of lignin, which is important for understanding its properties and potential applications .
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Typically, this involves mixing the reagent with the substrate in a suitable solvent and allowing the reaction to proceed under controlled conditions .
- Results : The result is the formation of pinacol benzyl boronate .
-
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Typically, this involves mixing the reagent with the substrate in a suitable solvent and allowing the reaction to proceed under controlled conditions .
- Results : The results provide valuable information about the structure and composition of the resulting compounds, which is important for understanding their properties and potential applications .
-
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, is used in the synthesis of organic compounds .
- Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Typically, this involves mixing the reagent with the substrate in a suitable solvent and allowing the reaction to proceed under controlled conditions .
- Results : The results provide valuable information about the structure and composition of the resulting compounds, which is important for understanding their properties and potential applications .
-
Study of Enzyme Kinetics, Protein-Protein Interactions, and the Structure and Function of Proteins and Nucleic Acids
- Field : Biochemistry
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used in the study of enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .
- Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Typically, this involves mixing the reagent with the substrate in a suitable solvent and allowing the reaction to proceed under controlled conditions .
- Results : The results provide valuable insights into the kinetics of enzymatic reactions, the interactions between proteins, and the structure and function of proteins and nucleic acids .
Safety And Hazards
Propiedades
IUPAC Name |
[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZKVONTUGPEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)
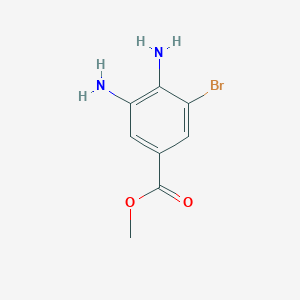
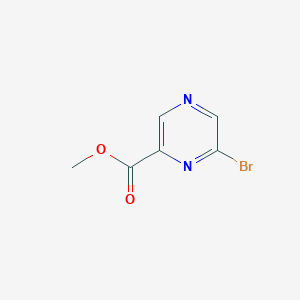
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
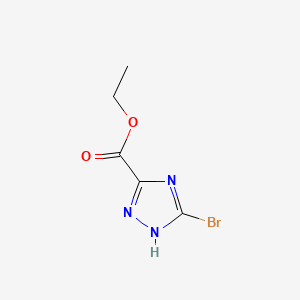
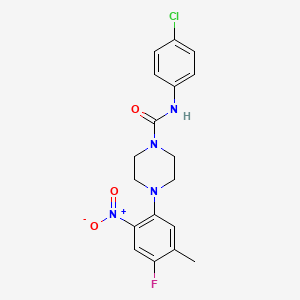
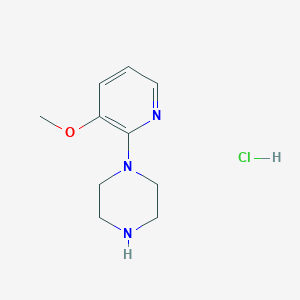
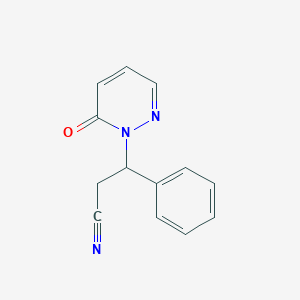
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)
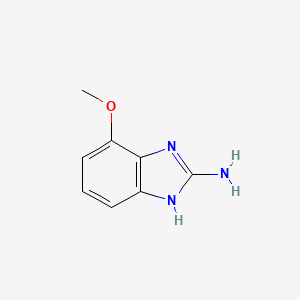
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
